N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
Description
N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a spirocyclic compound featuring a naphthalene ring fused to a piperidine moiety via a spiro junction at position 2. The molecule includes an N-hydroxy carboxamide group at position 6 of the naphthalene core and a ketone (oxo) group at position 2' of the piperidine ring. While direct structural data for this compound are absent in the provided evidence, analogous spiro systems (e.g., spiro[indole-3,4'-pyridines]) highlight the importance of such frameworks in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c18-13(17-20)11-2-3-12-9-15(6-4-10(12)8-11)5-1-7-16-14(15)19/h2-3,8,20H,1,4-7,9H2,(H,16,19)(H,17,18) |
InChI Key |
HEZUGYDXJAVCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
- Starting Materials: Readily available substituted naphthalene derivatives and piperidine or its derivatives.
- Method: A common approach involves a nucleophilic substitution or condensation reaction to form the spiro junction between the naphthalene and piperidine rings. This may be achieved via intramolecular cyclization under acidic or basic catalysis.
- Reaction Conditions: Controlled temperature (often 0–50 °C), inert atmosphere to prevent side reactions, and use of solvents such as dichloromethane or tetrahydrofuran.
Introduction of the 2'-Oxo Group
- Oxidation Step: Selective oxidation at the 2' position to introduce the ketone (oxo) functionality is typically performed using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
- Optimization: Reaction time and temperature are optimized to prevent over-oxidation or degradation of the spirocyclic core.
Carboxamide Group Formation
- Amidation Reaction: The carboxylate or ester precursor at the 6-position is converted to the carboxamide by reaction with ammonia or appropriate amines.
- Coupling Agents: Carbodiimides such as EDCI or DCC may be used to activate the carboxylic acid for amide bond formation.
- Purification: The amide product is purified by recrystallization or chromatography.
N-Hydroxylation of the Amide Nitrogen
- Hydroxylation Reagents: N-hydroxylation is achieved using hydroxylamine derivatives or hydroxylamine hydrochloride under controlled pH conditions.
- Reaction Conditions: Mild acidic or neutral pH, low temperature (0–10 °C) to prevent side reactions.
- Yield Optimization: Use of protecting groups on sensitive functional groups may be necessary to improve selectivity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclization | Naphthalene derivative + piperidine precursor, acid/base catalyst, solvent (THF/DCM), 25 °C | Formation of spirocyclic intermediate |
| 2 | Selective Oxidation | PCC or Dess–Martin periodinane, room temp | Introduction of 2'-oxo group |
| 3 | Amidation | Ammonia or amine, EDCI/DCC, solvent (DMF), 0–25 °C | Formation of carboxamide group |
| 4 | N-Hydroxylation | Hydroxylamine hydrochloride, pH 6–7, 0–10 °C | Formation of N-hydroxycarboxamide |
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to enhance safety, reproducibility, and yield control.
- Automation: Automated reagent addition and temperature control systems improve consistency.
- Cost and Safety: Selection of reagents and solvents is optimized to minimize hazardous waste and reduce production costs.
Research Findings and Optimization Data
Recent studies highlight the importance of:
- Temperature Control: Maintaining low temperatures during oxidation and hydroxylation steps significantly improves selectivity and yield.
- Solvent Choice: Polar aprotic solvents such as DMF and DMSO enhance reaction rates in amidation and hydroxylation.
- Catalyst Selection: Acidic catalysts promote efficient spirocyclization without side reactions.
- Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are effective for isolating pure final compounds.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature (Spirocyclization) | 20–30 °C | High yield, minimal side products |
| Oxidizing Agent | PCC or Dess–Martin periodinane | Selective oxidation at 2' position |
| Solvent (Amidation) | DMF, DMSO | Enhances coupling efficiency |
| pH (N-Hydroxylation) | 6–7 | Prevents decomposition |
| Reaction Time | 2–6 hours per step | Balances conversion and purity |
| Purification | Recrystallization, HPLC | High purity final product |
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases
Mechanism of Action
The mechanism of action of N-Hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional similarities and differences between N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide and related compounds:
Key Observations:
Structural Diversity :
- The target compound’s spiro[naphthalene-piperidine] core distinguishes it from indole- or benzoxazine-based spiro systems (e.g., ). The naphthalene moiety may enhance aromatic stacking interactions compared to smaller heterocycles.
- Unlike carboxylate or ester derivatives (e.g., ), the N-hydroxy carboxamide group in the target compound could improve solubility and hydrogen-bonding capacity, critical for target engagement in biological systems.
highlights challenges in reproducing ring-closing metathesis (RCM) for similar dihydropyridines, suggesting alternative routes (e.g., succinyl cyanide cyclization) may be preferable for certain spiro frameworks .
Biological Relevance: Spiro[indole-3,4′-pyridine] carboxamides exhibit broad bioactivity, including anticancer and antimicrobial effects, attributed to their ability to interact with enzymes or DNA via carboxamide and cyano groups . The N-hydroxy group in the target compound may mimic metalloenzyme inhibitors (e.g., histone deacetylases) or act as a metal chelator, a feature absent in carboxylate or ester analogs .
Physicochemical Properties: The oxo group in the piperidine ring (common in ) likely stabilizes the spiro conformation via intramolecular hydrogen bonding. Compared to carboxylic acid derivatives (e.g., ), the carboxamide group may reduce acidity while maintaining hydrogen-bond donor capacity.
Research Findings and Implications
- Agrochemical Potential: Piperidine-substituted spiro compounds (e.g., ) show herbicidal and fungicidal activity, suggesting the target compound’s naphthalene-piperidine scaffold could be optimized for similar applications.
- Metabolic Considerations: notes that naphthalene degradation in Pseudomonas involves dioxygenase enzymes (e.g., NahC), which may metabolize the naphthalene core of the target compound, impacting its environmental persistence .
- Crystallographic Analysis : SHELX software () is widely used for refining spirocyclic structures, implying its utility in resolving the target compound’s conformation .
Biological Activity
N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological macromolecules, which may lead to therapeutic applications.
Structural Overview
The compound features:
- A naphthalene ring fused to a piperidine ring .
- Functional groups including a hydroxy group and a carbonyl group, which enhance its chemical reactivity and biological interactions.
This structural diversity is significant for its potential biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is crucial for compounds targeting metabolic pathways in diseases such as cancer.
- Receptor Modulation : It may also interact with receptors, influencing signaling pathways that are implicated in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Compounds similar to this spirocyclic structure have shown significant inhibitory effects on cell growth in the NCI-60 cancer cell line panel. The correlation between structural features and biological activity suggests that this compound may exhibit similar properties.
Case Study: Inhibition of Specific Enzymes
A notable case study involved the evaluation of related compounds that demonstrate:
- Inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme known for its role in detoxifying quinones and protecting against oxidative stress. The structure of N-Hydroxy derivatives allows for effective binding at the active site of NQO1, leading to reduced enzymatic activity and potential therapeutic effects against oxidative stress-related diseases .
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes to block substrate access. |
| Receptor Modulation | Influences signaling pathways through receptor interactions. |
| Anticancer Potential | Demonstrates significant cell growth inhibition in cancer cell lines. |
| Oxidative Stress Protection | Inhibits NQO1 activity, reducing oxidative damage in cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
